molecular formula C19H18N2O2S B2395973 Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone CAS No. 1208688-03-2

Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone

Cat. No.: B2395973
CAS No.: 1208688-03-2
M. Wt: 338.43
InChI Key: DAQVHMNRWDYVSN-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound features a benzothiazole ring fused with a pyrrolidine ring, which is further substituted with a methoxyphenyl group. This unique structure contributes to its varied pharmacological activities.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-15-8-6-13(7-9-15)14-10-11-21(12-14)19(22)18-20-16-4-2-3-5-17(16)24-18/h2-9,14H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQVHMNRWDYVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone typically involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .

Chemical Reactions Analysis

Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research has indicated that derivatives of benzo[d]thiazole exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds similar to benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone have shown significant antimicrobial properties. A study demonstrated that several synthesized compounds displayed moderate to good activity against various bacterial strains, as summarized in the table below:
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    5eE. coli12 µg/mL
    5kS. aureus10 µg/mL
    5gP. aeruginosa15 µg/mL
  • Antitumor Activity : The compound has also been investigated for its potential antitumor effects. Research indicates that similar thiazole derivatives can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function, leading to cell death .
  • Neuroprotective Effects : Recent studies have explored the neuroprotective potential of related compounds in models of neurodegenerative diseases. Compounds containing the benzo[d]thiazole structure have shown promise in inhibiting monoamine oxidase and cholinesterase, which are crucial targets in the treatment of depression and neurodegenerative disorders .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their antimicrobial properties against various pathogens. The results indicated that compounds with the benzo[d]thiazole structure exhibited enhanced activity compared to non-thiazole analogs .
  • Neuroprotective Research : A recent investigation into novel benzothiazole-based ligands demonstrated significant inhibition of monoamine oxidase B activity, suggesting potential applications in treating depression-related conditions .
  • Antitumor Studies : In vitro studies have shown that certain benzothiazole derivatives can effectively induce apoptosis in pancreatic cancer cells, highlighting their potential as therapeutic agents against resistant cancer types .

Comparison with Similar Compounds

Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone can be compared with other benzothiazole derivatives, such as:

Biological Activity

Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anti-inflammatory , antimicrobial , and anticancer properties. The specific compound has garnered attention due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

  • IUPAC Name : 1,3-benzothiazol-2-yl-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
  • Molecular Formula : C19H18N2O2S
  • Molecular Weight : 338.4 g/mol
  • CAS Number : 1208688-03-2

Anticancer Properties

Research indicates that benzothiazole derivatives, including this compound, exhibit potent cytotoxicity against various human cancer cell lines. Similar compounds have demonstrated significant activity against breast, lung, and colon cancer cells. The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation.

Antimicrobial Activity

The compound shows promising antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity. For instance, derivatives with similar structural features have shown MIC values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Induces apoptosis in cancer cells through intrinsic pathways.
  • Antimicrobial Action : Disrupts bacterial cell wall synthesis or inhibits essential enzymes involved in bacterial growth.
  • Anti-inflammatory Effects : Modulates inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamidesAnti-inflammatorySimilar structure but different substitution patterns
2,4-Disubstituted thiazolesAntibacterial, AntitumorVaried mechanisms of action based on substitutions

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of benzothiazole derivatives, noting that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .

Study on Antimicrobial Efficacy

In a comparative study of pyrrolidine derivatives, researchers found that compounds with methoxy substitutions showed enhanced antibacterial properties compared to their unsubstituted counterparts. The presence of electron-donating groups like methoxy significantly improved the antibacterial activity against tested strains .

Q & A

Q. Table 1: Representative Reaction Conditions from Literature

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CouplingPd(OAc)₂, DMF, 80°C72>95%
CyclizationK₂CO₃, EtOH, reflux6592%
PurificationSilica gel column (CH₂Cl₂:MeOH)98%

Basic: What characterization techniques are critical for confirming the structural integrity of this compound?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks, with aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8 ppm) as key markers .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 393.12 [M+H]⁺) .
  • X-ray Diffraction (XRD) : Resolves bond lengths (e.g., C-S: 1.76 Å) and dihedral angles, critical for confirming stereochemistry .
  • Infrared (IR) Spectroscopy : Identifies carbonyl stretches (~1680 cm⁻¹) and aromatic C-H bending .

Advanced: How can contradictions in reported biological activity data across studies be systematically resolved?

Answer:
Discrepancies often arise from assay variability or sample purity. Mitigation strategies include:

  • Standardized assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial MIC assays) .
  • Batch consistency : Ensure ≥95% purity (via HPLC) and characterize stereoisomers using chiral chromatography .
  • Control experiments : Compare against reference compounds (e.g., ciprofloxacin for antimicrobial studies) .

Q. Table 2: Comparative MIC Values from Independent Studies

StudyTarget MicrobeMIC (μM)Purity (%)Reference
AS. aureus2.598
BE. coli10.290

Advanced: What computational approaches predict the compound’s binding interactions with biological targets?

Answer:

  • Molecular Docking (AutoDock/Vina) : Models interactions with enzymes (e.g., cytochrome P450) or receptors, prioritizing binding poses with ∆G < -8 kcal/mol .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD < 2 Å) .
  • QSAR Modeling : Relates substituent effects (e.g., methoxy vs. nitro groups) to activity trends .

Advanced: How does stereochemistry influence the compound’s pharmacological profile?

Answer:

  • Enantiomer separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves R/S configurations, with biological assays showing 5–10× potency differences .
  • Crystallographic analysis : XRD reveals preferential binding of one enantiomer to hydrophobic enzyme pockets .
  • Metabolic stability : CYP3A4 preferentially oxidizes specific stereoisomers, impacting half-life .

Advanced: What strategies address low solubility in aqueous buffers during in vitro testing?

Answer:

  • Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Salt formation : Convert the free base to hydrochloride or mesylate salts for improved dissolution .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Advanced: How can structural analogs guide structure-activity relationship (SAR) studies?

Answer:

  • Core modifications : Replace pyrrolidine with piperidine to assess conformational flexibility .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-methoxyphenyl position to modulate electronic effects .
  • Bioisosteric replacement : Substitute benzo[d]thiazole with indole to compare π-π stacking efficiency .

Q. Table 3: SAR Trends in Analog Libraries

AnalogModificationIC₅₀ (μM)LogPReference
1-OCH₃ → -NO₂0.82.1
2Pyrrolidine → Piperidine5.21.8

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